1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Heterocyclic Ring System Analysis
The systematic nomenclature of 1,6-dimethyl-3-propylpyrimido[5,4-e]triazine-5,7-dione follows the International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, specifically incorporating the pyrimido[5,4-e]triazine core structure. The nomenclature designation "pyrimido[5,4-e]triazine" indicates the fusion pattern between a pyrimidine ring and a 1,2,4-triazine ring, where the [5,4-e] notation specifies the precise connectivity points between the two heterocyclic components. The numerical positioning system begins with the pyrimidine ring as the foundational component, with the triazine ring fused at the 5,4-positions, creating the characteristic e-fusion pattern that defines this heterocyclic architecture.
The complete systematic name incorporates several critical structural elements that define the compound's identity and chemical behavior. The "1,6-dimethyl" designation indicates the presence of methyl substituents at positions 1 and 6 of the fused ring system, while the "3-propyl" specification denotes a propyl group attached at position 3. The "5,7-dione" suffix indicates the presence of two carbonyl functional groups located at positions 5 and 7, which contribute significantly to the compound's chemical reactivity and potential for hydrogen bonding interactions. This systematic approach to nomenclature ensures unambiguous identification of the compound while providing clear information about its structural features and potential reaction sites.
The heterocyclic ring system analysis reveals a complex arrangement of five nitrogen atoms distributed across the fused pyrimidine-triazine framework, creating multiple sites for potential coordination and interaction with biological targets. The electron-deficient nature of the heterocyclic system, combined with the presence of the carbonyl groups, creates a molecule with significant electrophilic character that may contribute to its biological activity. The positioning of the nitrogen atoms within the fused ring system follows the 1,2,4-triazine pattern, where nitrogen atoms occupy positions 1, 2, and 4 of the triazine ring, while the pyrimidine component contributes additional nitrogen atoms to the overall heterocyclic framework.
Molecular Geometry and Crystallographic Characterization
The molecular geometry of 1,6-dimethyl-3-propylpyrimido[5,4-e]triazine-5,7-dione exhibits a planar configuration for the fused heterocyclic core, with the carbonyl groups positioned to allow for potential intramolecular and intermolecular hydrogen bonding interactions. The InChI representation (InChI=1S/C10H13N5O2/c1-4-5-6-11-7-8(15(3)13-6)12-10(17)14(2)9(7)16/h4-5H2,1-3H3) provides detailed connectivity information that reveals the precise arrangement of atoms within the molecular framework. The Simplified Molecular Input Line Entry System representation (CCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C) offers an alternative structural description that emphasizes the cyclic nature of the compound and the positioning of substituents.
Computational analysis using PubChem's conformational modeling systems has generated three-dimensional structural representations that illustrate the compound's spatial arrangement and potential steric interactions. The molecular weight of 235.24 grams per mole reflects the substantial mass contribution from the multiple nitrogen atoms and carbonyl functionalities, while maintaining a relatively compact molecular structure suitable for potential biological activity. The compound's molecular formula C₁₀H₁₃N₅O₂ indicates a high nitrogen content relative to carbon, characteristic of nitrogen-rich heterocyclic compounds that often exhibit significant biological activity.
The crystallographic characterization of pyrimidotriazine derivatives has revealed important structural features that contribute to their stability and reactivity patterns. Three-dimensional conformational analysis demonstrates that the fused ring system maintains planarity while allowing for rotational freedom in the propyl substituent, which may influence the compound's ability to interact with biological targets. The positioning of the methyl groups at positions 1 and 6 creates steric effects that may influence the compound's conformational preferences and its ability to form specific intermolecular interactions.
Comparative Analysis With Pyrimidotriazine Derivatives
Comparative structural analysis with related pyrimidotriazine derivatives reveals significant similarities and differences that contribute to understanding structure-activity relationships within this chemical class. The closely related compound 1,6-dimethyl-3-(2-pyridinyl)pyrimido[5,4-e]triazine-5,7-dione, with molecular formula C₁₂H₁₀N₆O₂ and molecular weight 270.25 grams per mole, demonstrates how aromatic substitution at position 3 influences molecular properties while maintaining the core heterocyclic framework. This structural comparison illustrates the systematic modification approach commonly employed in medicinal chemistry to optimize biological activity while maintaining core pharmacophoric elements.
The pyrimido[5,4-e]triazine family encompasses numerous derivatives with varying substitution patterns that provide insights into structure-activity relationships. Research on these derivatives has identified compound 4A-13 as a lead structure with potent heat shock factor 1 activity, displaying an effective concentration value of 2.5 micromolar under mild heat stress conditions and significant cytoprotection in both rotenone and oxygen-glucose deprivation cell toxicity models. This comparative analysis demonstrates that specific substitution patterns can dramatically influence biological activity while maintaining the fundamental pyrimidotriazine architecture.
The systematic variation of substituents at different positions of the pyrimidotriazine core has revealed important trends in molecular properties and potential biological activities. Derivatives with phenyl substituents at positions 3 and 6, such as 1-ethyl-3,6-diphenyl-1H-pyrimido[5,4-e]triazine-5,7-dione with molecular weight 345.36 grams per mole, demonstrate how aromatic substitution influences molecular weight and potentially alters biological activity profiles. These structural modifications provide valuable information for understanding how specific functional groups contribute to the overall pharmacological profile of pyrimidotriazine derivatives.
The comparative analysis extends to related heterocyclic systems, including pyrimido[5,4-d]triazine derivatives that exhibit different fusion patterns and nitrogen positioning. The pyrimido[5,4-d]triazine framework, with molecular formula C₅H₃N₅ and molecular weight 133.11 grams per mole, represents an isomeric variation that demonstrates how subtle changes in ring fusion patterns can create distinct chemical entities with potentially different biological properties. This structural diversity within the pyrimidotriazine family provides a rich foundation for medicinal chemistry research and drug development efforts.
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1,6-dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C10H13N5O2/c1-4-5-6-11-7-8(15(3)13-6)12-10(17)14(2)9(7)16/h4-5H2,1-3H3 |
InChI Key |
LKBYYUZEKINDPS-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C |
Canonical SMILES |
CCCC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
1,6-dimethyl-3-propylpyrimido(5,4-e)(1,2,4)triazine-5,7-dione |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Role in Synthesis
1,6-Dimethyl-3-propylpyrimido[5,4-e][1,triazine-5,7-dione (molecular formula: C₁₀H₁₃N₅O₂, molecular weight: 235.24 g/mol) belongs to the pyrimidotriazine class, characterized by a fused pyrimidine-triazine ring system with ketone functionalities at positions 5 and 7. Its structural features make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of imidazo[4,5-e]triazin-6-one derivatives via alkaline ring contraction.
Key Reaction Pathways Involving the Compound
The compound serves as a critical substrate in the synthesis of 1,5-dimethyl-3-(n-propyl)-1H-imidazo[4,5-e][1,triazin-6(5H)-one (5d). This transformation involves treatment with 10% aqueous NaOH under mild conditions, followed by neutralization and crystallization (yield: 46%). While this reaction highlights its reactivity, the preparation of the parent pyrimidotriazine-dione itself requires further elaboration.
Inferred Synthetic Routes for 1,6-Dimethyl-3-propylpyrimido[5,4-e] triazine-5,7-dione
Hypothetical Pathway Based on Analogous Compounds
Pyrimidotriazine-diones are typically synthesized via cyclocondensation reactions involving diamines and carbonyl-containing precursors. For the target compound, a plausible route could involve:
-
Formation of the Pyrimidine Core : Reaction of 4,5-diaminopyrimidine with a propyl-substituted carbonyl agent (e.g., propyl chloroformate) to introduce the C3-propyl group.
-
Triazine Ring Closure : Oxidative cyclization with a methylating agent (e.g., dimethyl sulfate) to install the N1 and N6 methyl groups.
-
Ketone Functionalization : Oxidation or hydrolysis steps to generate the 5,7-dione moieties.
This pathway aligns with methods used for structurally related toxoflavin analogs, though specific experimental validation for the target compound remains unreported.
Alkylation and Functional Group Compatibility
Experimental Data from Documented Transformations
Reaction Conditions for Downstream Applications
Although direct synthesis details are scarce, the compound’s reactivity is evidenced by its conversion to 6-azapurine derivatives. Key experimental parameters include:
| Parameter | Value | Source |
|---|---|---|
| Substrate Concentration | 0.5 g in 10 mL NaOH (10%) | |
| Temperature | Room temperature (20–25°C) | |
| Reaction Time | 24 hours | |
| Workup | Neutralization (HCl), crystallization (EtOH/H₂O) | |
| Yield | 46% |
Challenges and Optimization Considerations
regioselectivity and Byproduct Formation
The fused pyrimidotriazine system poses challenges in achieving regioselective alkylation. Competing reactions at N1, N3, and N6 positions necessitate precise control of stoichiometry and reaction kinetics.
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., DMF, DMSO) are likely employed to enhance solubility, while phase-transfer catalysts may improve yields in heterogeneous reactions.
Chemical Reactions Analysis
ML060 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hsp90 Inhibition
Recent studies have identified 1,6-dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione as a novel inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein involved in the stabilization and maturation of numerous client proteins implicated in cancer progression. In vitro assays demonstrated that this compound effectively reduces the viability of prostate cancer cells without inducing a heat shock response .
Anticancer Properties
The compound has shown promise in preclinical models for various cancers. It was observed to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Animal studies indicated that treatment with this compound could mitigate neuronal damage in models of neurodegenerative diseases .
Structure-Activity Relationship Studies
The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies to optimize its efficacy and selectivity as an Hsp90 inhibitor. Modifications to the methyl and propyl groups can lead to variations in potency and bioavailability.
Combination Therapies
Given its mechanism of action targeting Hsp90, this compound may be effectively used in combination with other anticancer therapies. Preliminary studies suggest synergistic effects when combined with traditional chemotherapeutics or other targeted agents.
Case Studies
Mechanism of Action
The mechanism of action of ML060 involves its interaction with specific molecular targets and pathways. It acts by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Walrycin B (1,6-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione)
- Substituent Difference : Replaces the 3-propyl group with a 4-(trifluoromethyl)phenyl moiety .
- Biological Target : Inhibits the WalR response regulator, a bacterial two-component system critical for cell wall metabolism .
- Activity : Bactericidal, with dose-dependent suppression of WalR regulon genes in E. coli .
- Therapeutic Application : Antibacterial agent, unlike the HSP90-focused activity of the target compound .
Redox-Active Pyrimidotriazinedione Derivatives
- Core Structure : Shares the 1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione backbone but lacks the 3-propyl group .
- Function : Used as a positive control in resazurin reduction assays to detect redox activity in mammalian cells .
- Key Contrast : The target compound’s 3-propyl group may sterically hinder redox activity, redirecting its mechanism toward protein interaction modulation .
Triazine-Based Pesticides (e.g., Atrazine, Cyprazine)
- Structural Similarity : Contain 1,3,5-triazine cores but lack fused pyrimidine rings or dione groups .
- Application : Agricultural herbicides targeting plant photosynthesis, highlighting the divergence in biological targets compared to the anticancer and antibacterial roles of pyrimidotriazinediones .
Table 1: Structural and Functional Comparison of Pyrimidotriazinedione Analogs
Comparison with Functional Analogs
HSP90 Inhibitors (17-AAG, NVP-AUY922)
- Mechanism : N-terminal ATP-competitive inhibitors that induce Hsp70 upregulation, leading to compensatory stress responses .
- Synergy with Target Compound : Co-administration with 1,6-dimethyl-3-propylpyrimidotriazinedione reduces Hsp70 induction and lowers the lethal dose of the latter .
DNA-(apurinic or apyrimidinic site) Lyase Inhibitors
- Activity Contrast : The target compound’s IC₅₀ (200,000 nM) is 500-fold higher than 3,6,7-trimethoxyphenanthrene-2,5-diol (IC₅₀ = 400 nM), indicating minimal relevance in DNA repair pathways .
Table 2: Functional Comparison with HSP90 and DNA Repair Inhibitors
Discussion of Selectivity and Therapeutic Implications
The 3-propyl group in 1,6-dimethyl-3-propylpyrimidotriazinedione confers distinct selectivity compared to analogs:
- Antibacterial vs. Anticancer : Walrycin B’s 4-(trifluoromethyl)phenyl group enhances bacterial target affinity, while the propyl group favors HSP90 interactions in eukaryotes .
- Redox Inactivity : Structural modifications prevent redox activity seen in simpler pyrimidotriazinediones, focusing its mechanism on protein complex disruption .
- Therapeutic Synergy : Its lack of Hsp70 induction makes it a viable partner for N-terminal HSP90 inhibitors, reducing resistance mechanisms in cancer therapy .
Biological Activity
1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione, commonly referred to as C9, is a bioactive compound that has garnered attention for its unique biological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10N6O2
- Molecular Weight : 270.25 g/mol
The primary biological activity of C9 is attributed to its ability to inhibit the HOP-Hsp90 complex formation. This inhibition disrupts protein folding and stabilization processes within cancer cells, leading to unique cytotoxic effects specifically in breast cancer cell lines. The compound's mechanism involves targeting heat shock proteins (HSPs), which are crucial for the survival of cancer cells under stress conditions.
Biological Activity Overview
C9 has demonstrated several biological activities in various studies:
-
Anticancer Activity :
- In vitro studies have shown that C9 exhibits significant cytotoxic effects on breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A study characterized its effects on the HOP-Hsp90 complex, revealing that C9 can effectively reduce the viability of cancer cells through this pathway .
- Chaperone Inhibition :
-
Selectivity :
- The compound shows selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cell lines | |
| Chaperone Inhibition | Disrupts HOP-Hsp90 complex formation | |
| Selectivity | Minimal toxicity towards normal cells |
Case Study: Breast Cancer Cell Lines
A detailed study conducted on various breast cancer cell lines highlighted the effectiveness of C9 in reducing cell viability. The study used different concentrations of C9 and observed significant reductions in cell proliferation rates compared to control groups. The mechanism was linked to the compound's ability to induce stress responses leading to apoptosis.
- Methodology : The study employed MTT assays to assess cell viability and flow cytometry for apoptosis detection.
- Results : A concentration-dependent response was observed, with higher doses leading to increased apoptosis rates.
Q & A
Q. What are the primary biological targets and mechanisms of action of 1,6-dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione?
The compound acts as an antagonist of the Hsp90/HOP (heat shock protein 90/hsp-organizing protein) interaction, disrupting chaperone-client protein folding. In vitro assays using purified Hsp90 and HOP demonstrated direct binding inhibition, while in vivo studies in MDA-MB-231 breast cancer cells revealed cytotoxicity without inducing Hsp70 upregulation—a hallmark of C-terminal Hsp90 inhibitors. This unique mechanism avoids compensatory stress responses seen with N-terminal inhibitors like 17-AAG or NVP-AUY922 .
Q. How is the compound synthesized, and what are its key structural features?
While direct synthesis protocols for this derivative are not fully detailed in accessible literature, analogs (e.g., 3-aryl-pyrimido[5,4-e][1,2,4]triazine-5,7-diones) are typically synthesized via microwave-assisted cyclization of thiourea precursors or condensation reactions under acidic conditions. Key structural motifs include the pyrimido-triazine core and substituents (methyl, propyl) that influence solubility and target affinity. Purity validation often employs HPLC and LC-MS, with structural confirmation via H/C NMR .
Q. What in vitro and in vivo models are used to evaluate its anticancer activity?
- In vitro : Cytotoxicity is assessed using metastatic breast cancer cell lines (e.g., MDA-MB-231) via MTT or ATP-luminescence assays.
- In vivo : Xenograft models in immunocompromised mice, with tumor volume reduction and survival metrics tracked. Synergy studies with N-terminal Hsp90 inhibitors are critical to evaluate Hsp70 suppression and therapeutic window optimization .
Advanced Research Questions
Q. How does the compound evade Hsp70 upregulation, and what are the implications for combination therapies?
Unlike N-terminal Hsp90 inhibitors, this compound binds the C-terminal domain, preventing Hsp90-HOP complex formation required for client protein stabilization. Co-administration with N-terminal inhibitors (e.g., 17-AAG) reduces Hsp70 overexpression by >50%, lowering the lethal dose (LD) of the compound by 30% in combinatorial regimens. Researchers should design dose-escalation studies with real-time qPCR monitoring of HSP70 mRNA to validate synergies .
Q. What experimental precautions are needed to address redox cycling interference in high-throughput screening (HTS)?
The compound’s pyrimido-triazine core can act as a redox cycling compound (RCC), generating HO in reducing buffers (e.g., DTT-containing assays), leading to false positives. Mitigation strategies include:
- Using catalase or superoxide dismutase to quench ROS.
- Validating hits in orthogonal assays (e.g., fluorescence polarization for Hsp90 binding).
- Screening in non-reducing buffers and confirming activity via LC-MS stability studies .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity and toxicity?
- Propyl vs. Aryl Substituents : 3-propyl derivatives show selective Hsp90 inhibition, while 3-aryl analogs (e.g., 3-(4-trifluoromethylphenyl)) exhibit bactericidal activity by targeting WalR response regulators.
- Toxicity : Acute oral toxicity in mice (LD = 8.4 mg/kg) is linked to renal and gastrointestinal damage. Substituting the propyl group with polar moieties (e.g., pyridinyl) reduces toxicity by improving metabolic clearance .
Methodological Recommendations
- Mechanistic Studies : Use surface plasmon resonance (SPR) for Hsp90 binding kinetics and RNA-seq to profile stress response pathways.
- Toxicity Screening : Prioritize in vitro hepatocyte and renal proximal tubule models before rodent trials.
- Synthetic Optimization : Employ computational docking (e.g., AutoDock Vina) to predict substituent effects on Hsp90 affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
